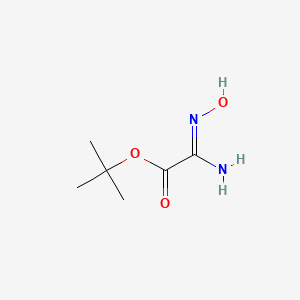
2-Thiophene-3,4,5-d3-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiophene-3,4,5-d3-carboxaldehyde is a deuterated derivative of 2-thiophenecarboxaldehyde, where the hydrogen atoms at positions 3, 4, and 5 of the thiophene ring are replaced by deuterium atoms. This compound is of interest in various fields due to its unique isotopic labeling, which can be useful in mechanistic studies and tracing experiments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophene-3,4,5-d3-carboxaldehyde typically involves the deuteration of 2-thiophenecarboxaldehyde. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. For instance, the compound can be synthesized by treating 2-thiophenecarboxaldehyde with deuterated water (D2O) in the presence of a catalyst such as palladium on carbon (Pd/C) under elevated temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using deuterium gas (D2) and appropriate catalysts. The reaction conditions are optimized to ensure high yield and purity of the deuterated product. The process may also involve purification steps such as distillation or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-Thiophene-3,4,5-d3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: 2-Thiophene-3,4,5-d3-carboxylic acid.
Reduction: 2-Thiophene-3,4,5-d3-methanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
2-Thiophene-3,4,5-d3-carboxaldehyde is used in a variety of scientific research applications:
Chemistry: It is used as a labeled compound in mechanistic studies to trace reaction pathways and intermediates.
Biology: The compound can be used in metabolic studies to understand the fate of thiophene derivatives in biological systems.
Medicine: It is used in the development of deuterated drugs, which may have improved pharmacokinetic properties.
Industry: The compound is used in the synthesis of advanced materials and as a precursor for other deuterated compounds.
Mechanism of Action
The mechanism of action of 2-Thiophene-3,4,5-d3-carboxaldehyde involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence reaction kinetics and stability, making it useful in studying isotope effects. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of various adducts and intermediates.
Comparison with Similar Compounds
Similar Compounds
2-Thiophenecarboxaldehyde: The non-deuterated analog of 2-Thiophene-3,4,5-d3-carboxaldehyde.
3-Methyl-2-thiophenecarboxaldehyde: A methyl-substituted derivative of thiophene carboxaldehyde.
2-Thiopheneacetic acid: A carboxylic acid derivative of thiophene.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms can alter the compound’s physical and chemical properties, making it valuable for studying isotope effects and tracing experiments.
Properties
Molecular Formula |
C5H4OS |
|---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
3,4,5-trideuteriothiophene-2-carbaldehyde |
InChI |
InChI=1S/C5H4OS/c6-4-5-2-1-3-7-5/h1-4H/i1D,2D,3D |
InChI Key |
CNUDBTRUORMMPA-CBYSEHNBSA-N |
Isomeric SMILES |
[2H]C1=C(SC(=C1[2H])C=O)[2H] |
Canonical SMILES |
C1=CSC(=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B13450845.png)


![10H-Phenothiazine-2-carbonitrile, 10-[2-methyl-3-(methylamino)propyl]-](/img/structure/B13450860.png)
![(7-hexyl-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-trimethylstannane](/img/structure/B13450871.png)



![3-bromo-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B13450892.png)


![(4R,5S,6S,7R,9R,11E,13E,15S,16R)-6-[(2R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-(iodomethyl)-5,9,13-trimethyl-7-(2-piperidin-1-ylethyl)-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B13450913.png)


